![molecular formula C12H21N3 B1458835 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine CAS No. 1443289-53-9](/img/structure/B1458835.png)
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine
Overview
Description
“4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine” is a chemical compound with the molecular formula C12H21N3 . It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom . This compound is used as an intermediate in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, the synthesis of “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” involves three steps, starting from “tert-butyl-4-hydroxypiperdine-1-carboxylate” as the starting material .Molecular Structure Analysis
The molecular structure of “4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine” consists of a piperidine ring attached to a pyrazole ring via a carbon atom . The pyrazole ring is further substituted with an isobutyl group .Scientific Research Applications
Synthetic Utility in Drug Development
4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a critical intermediate in the synthesis of Crizotinib, highlighting its importance in the pharmaceutical industry. The development of a robust three-step synthesis process for this intermediate showcases its utility in producing key pharmaceutical agents efficiently. This process includes nucleophilic aromatic substitution, hydrogenation, and iodination steps, optimized for successful scale-up (Fussell et al., 2012).
Role in Cancer Treatment
A compound with a similar structure, (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, has been identified as an Aurora kinase inhibitor, potentially useful in treating cancer. The compound's inhibition of Aurora A suggests its significance in developing therapeutic strategies against cancerous cells (ロバート ヘンリー,ジェームズ, 2006).
Contributions to Molecular Structure Analysis
Research into s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been conducted to understand their molecular structure better. Through X-ray crystallography, Hirshfeld, and DFT calculations, the study provides insights into intermolecular interactions and electronic properties, contributing to the knowledge base around these compounds' chemical behavior (Shawish et al., 2021).
Future Directions
The future directions for “4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine” could involve further exploration of its biological activities and potential applications in drug development. For instance, pyrrolopyrazine derivatives, which share structural similarities with “4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine”, have been shown to exhibit a wide range of biological activities and are considered attractive scaffolds for drug discovery research .
Mechanism of Action
Target of Action
The primary target of 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine is the soluble epoxide hydrolase (sEH) enzyme . The sEH enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds . It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine interacts with the sEH enzyme, inhibiting its function . This inhibition is achieved by the compound’s interaction with the enzyme’s active site, preventing the enzyme from facilitating the addition of water to an epoxide .
Biochemical Pathways
The inhibition of the sEH enzyme by 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine affects the metabolic pathway of fatty acid epoxides . Normally, the sEH enzyme would convert these epoxides into their corresponding diols . The inhibition of the enzyme prevents this conversion, leading to an accumulation of fatty acid epoxides .
Result of Action
The inhibition of the sEH enzyme by 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine leads to an accumulation of fatty acid epoxides . These compounds have various biological effects, including roles in inflammation and blood pressure regulation . Therefore, the action of 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine can potentially influence these physiological processes.
properties
IUPAC Name |
4-[1-(2-methylpropyl)pyrazol-4-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-10(2)8-15-9-12(7-14-15)11-3-5-13-6-4-11/h7,9-11,13H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJWVJIWBNBSPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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